molecular formula C14H19NO3 B2726906 3-Methyl-4-(oxan-2-ylmethylamino)benzoic acid CAS No. 1274099-17-0

3-Methyl-4-(oxan-2-ylmethylamino)benzoic acid

Cat. No.: B2726906
CAS No.: 1274099-17-0
M. Wt: 249.31
InChI Key: HVBLATHNFZQOPY-UHFFFAOYSA-N
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Description

3-Methyl-4-(oxan-2-ylmethylamino)benzoic acid is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. This compound is characterized by its unique chemical structure, which includes a benzoic acid core substituted with a methyl group and an oxan-2-ylmethylamino group.

Properties

IUPAC Name

3-methyl-4-(oxan-2-ylmethylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-10-8-11(14(16)17)5-6-13(10)15-9-12-4-2-3-7-18-12/h5-6,8,12,15H,2-4,7,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBLATHNFZQOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)NCC2CCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(oxan-2-ylmethylamino)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzoic acid core: This can be achieved through the oxidation of toluene derivatives or via the Friedel-Crafts acylation of benzene.

    Introduction of the methyl group: The methyl group can be introduced through alkylation reactions using methyl halides in the presence of a strong base.

    Attachment of the oxan-2-ylmethylamino group: This step involves the reaction of the benzoic acid derivative with oxan-2-ylmethylamine under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(oxan-2-ylmethylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or aldehydes.

Scientific Research Applications

3-Methyl-4-(oxan-2-ylmethylamino)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(oxan-2-ylmethylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzoic acid: Similar in structure but lacks the oxan-2-ylmethylamino group.

    3-Methylbenzoic acid: Similar in structure but lacks the oxan-2-ylmethylamino group.

    4-(Oxan-2-ylmethylamino)benzoic acid: Similar in structure but lacks the methyl group.

Uniqueness

3-Methyl-4-(oxan-2-ylmethylamino)benzoic acid is unique due to the presence of both the methyl group and the oxan-2-ylmethylamino group, which confer distinct chemical and biological properties

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